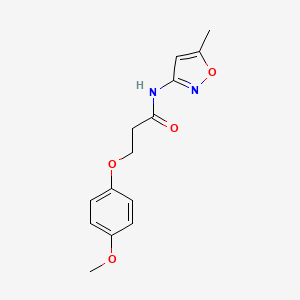

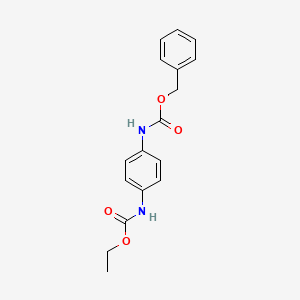

N-(4-bromophenyl)-3,4-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-bromophenyl)-3,4-dimethoxybenzamide” is a chemical compound with the molecular formula C13H10BrNO . It is a derivative of benzamide, which is a compound containing the benzamide group, which consists of a benzene ring attached to an amide functional group .

Molecular Structure Analysis

The molecular structure of “N-(4-bromophenyl)-3,4-dimethoxybenzamide” can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy . These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-bromophenyl)-3,4-dimethoxybenzamide” can be determined using various techniques. For instance, its molecular weight can be calculated based on its molecular formula .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The synthesized derivatives of N-(4-bromophenyl)-3,4-dimethoxybenzamide were evaluated for their in vitro antimicrobial activity against bacterial (Gram-positive and Gram-negative) and fungal species. The compounds demonstrated promising antimicrobial activity, with specific compounds (d1, d2, and d3) showing notable effects .

Anticancer Activity

In addition to antimicrobial properties, these derivatives were also assessed for anticancer activity. Specifically, compounds d6 and d7 exhibited significant activity against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7) in vitro .

Molecular Docking Studies

Molecular docking studies were conducted to understand the binding mode of active compounds with receptors. Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These compounds hold potential as lead candidates for rational drug design .

Heterocyclic Thiazole Nucleus

The thiazole nucleus, present in N-(4-bromophenyl)-3,4-dimethoxybenzamide, has been associated with various medicinal properties, including anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities. Thiazole derivatives block bacterial lipid biosynthesis and exhibit antimicrobial effects against various bacterial species .

Challenges Addressed

The compound’s dual properties—antimicrobial and anticancer—address critical challenges related to drug resistance and cancer treatment. Efforts to combat microbial resistance and improve chemotherapeutic effectiveness are essential in the medical field .

Conclusion

N-(4-bromophenyl)-3,4-dimethoxybenzamide derivatives hold promise as potential antimicrobial and anticancer agents. Further research and development may lead to their application in rational drug design and clinical settings .

Zukünftige Richtungen

The future directions for the study of “N-(4-bromophenyl)-3,4-dimethoxybenzamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine and pharmacology could be explored .

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with various proteins and enzymes, influencing their activity .

Mode of Action

This interaction could potentially alter the normal functioning of the cell, leading to the observed effects .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

Similar compounds have been shown to have various pharmacokinetic properties that influence their bioavailability .

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

N-(4-bromophenyl)-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO3/c1-19-13-8-3-10(9-14(13)20-2)15(18)17-12-6-4-11(16)5-7-12/h3-9H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXSBRRDZQUPFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-3,4-dimethoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5704190.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5704230.png)

![5-[(4-chloro-3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5704244.png)

![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5704251.png)

![methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B5704286.png)